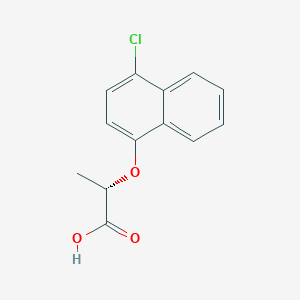

(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid

Description

(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid is a chiral compound with a naphthalene ring substituted with a chlorine atom at the 4-position and an oxypropanoic acid moiety at the 2-position

Properties

IUPAC Name |

(2S)-2-(4-chloronaphthalen-1-yl)oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c1-8(13(15)16)17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-8H,1H3,(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHIPGJCDFPKCE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chloronaphthalene.

Formation of Intermediate: The 4-chloronaphthalene undergoes a reaction with an appropriate reagent to introduce the oxypropanoic acid moiety.

Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the potential of (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid as an inhibitor of specific cancer-related targets. For instance, compounds with similar structures have shown efficacy as inhibitors of the Myeloid Cell Leukemia 1 (Mcl-1) protein, which plays a crucial role in cancer cell survival. The incorporation of chlorinated aromatic systems has been linked to enhanced binding affinities and selectivity for Mcl-1 over other Bcl-2 family proteins .

Peptide Gelators

Research has indicated that compounds with naphthalene derivatives can act as gelators in peptide-based materials. Computational models have successfully predicted the gelation behavior of these compounds, suggesting that (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid may be explored for developing novel gelating agents in biomaterials .

Polymer Chemistry

The unique properties of (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid allow it to be utilized in the synthesis of functional polymers. Its ability to interact with various substrates makes it a candidate for creating advanced materials with specific thermal and mechanical properties. For example, it can be incorporated into polymer matrices to enhance their performance in applications such as coatings and adhesives.

Organic Electronics

The compound's naphthalene core is significant in organic electronics, where it can be used to develop organic semiconductors or photovoltaic materials. The chlorinated substituent may improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Enzyme Inhibition Studies

(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can modulate enzyme activity, which could lead to therapeutic applications in metabolic disorders .

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems where it aids in solubilizing hydrophobic drugs, enhancing their bioavailability. Research into lipid-based formulations has highlighted the importance of such compounds in improving the pharmacokinetic profiles of therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

®-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid: The enantiomer of the compound with different chiral properties.

2-((4-Bromonaphthalen-1-yl)oxy)propanoic acid: A similar compound with a bromine atom instead of chlorine.

2-((4-Methylnaphthalen-1-yl)oxy)propanoic acid: A similar compound with a methyl group instead of chlorine.

Uniqueness

(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid is unique due to its specific chiral configuration and the presence of a chlorine atom on the naphthalene ring

Biological Activity

(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid, often referred to as a derivative of propanoic acid, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a chloronaphthalene moiety linked to a propanoic acid backbone. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, which are explored in the subsequent sections.

Anti-inflammatory Properties

Research indicates that (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to modulate cytokine production in peripheral blood mononuclear cells (PBMCs). Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the production of anti-inflammatory cytokines like IL-10 .

Table 1: Cytokine Modulation by (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic Acid

| Cytokine | Control Level | Treatment Level | % Change |

|---|---|---|---|

| TNF-α | 100 pg/mL | 44 pg/mL | -56% |

| IFN-γ | 150 pg/mL | 31 pg/mL | -79% |

| IL-10 | 20 pg/mL | 35 pg/mL | +75% |

These findings suggest that the compound may have therapeutic potential in treating chronic inflammatory conditions.

Antiproliferative Activity

In addition to its anti-inflammatory effects, (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid has demonstrated antiproliferative activity against various cancer cell lines. Studies have reported a dose-dependent reduction in cell viability, with significant effects observed at concentrations exceeding 100 µg/mL. The mechanism appears to involve cell cycle arrest and induction of apoptosis, although further mechanistic studies are warranted .

The biological activity of (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid can be attributed to several mechanisms:

- Cytokine Modulation : The compound alters cytokine profiles in immune cells, promoting an anti-inflammatory environment.

- Cell Cycle Regulation : It influences cell cycle progression, leading to reduced proliferation in cancer cells.

- Apoptotic Pathways : Induction of apoptosis through intrinsic pathways has been noted, contributing to its antiproliferative effects.

Case Study 1: In Vitro Evaluation on PBMCs

A study evaluating the impact of (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid on PBMCs showed promising results. The treatment led to a significant reduction in TNF-α and IFN-γ levels while enhancing IL-10 production. This suggests potential applications in managing autoimmune diseases where cytokine imbalance is prevalent .

Case Study 2: Anticancer Efficacy

In another study focusing on cancer cell lines, (S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid was tested against breast cancer cells. Results indicated a notable decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This positions the compound as a candidate for further development as an anticancer agent .

Conclusion and Future Directions

(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid exhibits significant biological activity with potential applications in anti-inflammatory and anticancer therapies. Ongoing research should focus on elucidating its detailed mechanisms of action and conducting clinical trials to assess its efficacy and safety profiles in humans.

Future studies could explore:

- The compound's effects on other immune cell types.

- Long-term safety assessments in vivo.

- Combination therapies with existing anti-inflammatory or anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.